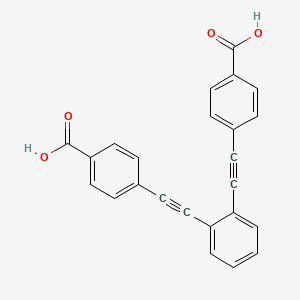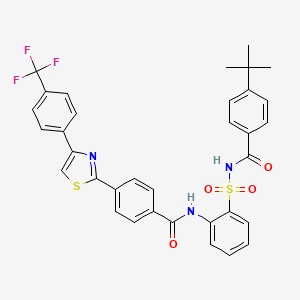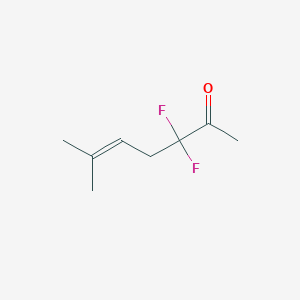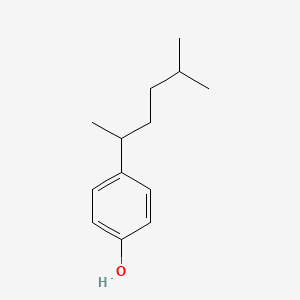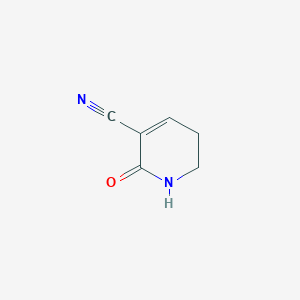
2,7-Naphthyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthalene ring system in which two nitrogen atoms replace two carbon atoms at positions 2 and 7 The presence of a hydroxyl group at position 4 further distinguishes this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthyridin-4-ol can be achieved through several methods. One common approach involves the condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and diethylamine (Et2NH). This reaction proceeds through hydroamination of the terminal alkyne followed by Friedländer condensation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthyridine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are used.
Major Products: The major products formed from these reactions include various substituted naphthyridines, ketones, aldehydes, and reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthyridin-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
2,7-Naphthyridin-4-ol can be compared with other naphthyridine derivatives such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,8-naphthyridine. While all these compounds share a similar core structure, the position of nitrogen atoms and functional groups imparts unique chemical and biological properties to each derivative . For example, 1,8-naphthyridine derivatives are known for their photochemical properties and use in dye-sensitized solar cells .
Vergleich Mit ähnlichen Verbindungen
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
Eigenschaften
CAS-Nummer |
1309379-53-0 |
|---|---|
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
2,7-naphthyridin-4-ol |
InChI |
InChI=1S/C8H6N2O/c11-8-5-10-4-6-3-9-2-1-7(6)8/h1-5,11H |
InChI-Schlüssel |
DVEOWVIQYREKRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=CN=CC(=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




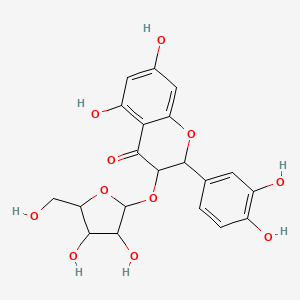
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)

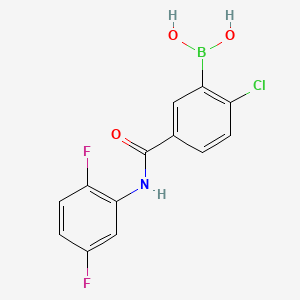
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
